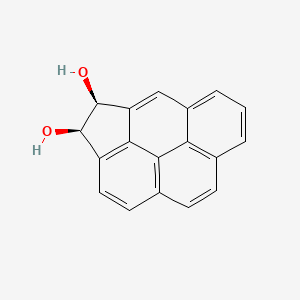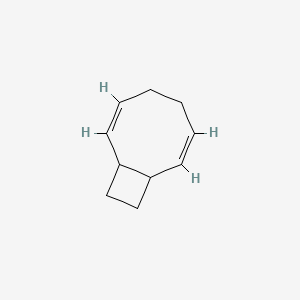
Bicyclo(6.2.0)deca-2,6-diene, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(6.2.0)deca-2,6-diene, cis-: is an organic compound with the molecular formula C₁₀H₁₄ It is a bicyclic structure, meaning it contains two fused rings
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo(6.2.0)deca-2,6-diene, cis- can be synthesized through a multistep process. One common method involves starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This compound is irradiated with ultraviolet light to produce a tricyclo decadiendione. The tricyclo decadiendione is then reduced to a diol using lithium aluminium hydride. The cis isomer is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide. Finally, heating the tricyclodecatetraene to 100°C in benzene converts it to bicyclo(6.2.0)deca-2,6-diene, cis- .
Industrial Production Methods: Industrial production methods for bicyclo(6.2.0)deca-2,6-diene, cis- are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions: Bicyclo(6.2.0)deca-2,6-diene, cis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize bicyclo(6.2.0)deca-2,6-diene, cis-.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are used in the reduction steps of its synthesis.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Bicyclo(6.2.0)deca-2,6-diene, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Its derivatives are investigated for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of bicyclo(6.2.0)deca-2,6-diene, cis- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in a range of chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Bicyclo(6.2.0)decapentaene: An isomer of bicyclo(6.2.0)deca-2,6-diene, cis-, with a similar bicyclic structure but different electronic properties.
Naphthalene: Another bicyclic compound, but with a different arrangement of carbon atoms and electronic structure.
Uniqueness: Bicyclo(6.2.0)deca-2,6-diene, cis- is unique due to its specific arrangement of carbon atoms and the presence of double bonds in its structure. This gives it distinct reactivity and stability compared to other bicyclic compounds.
特性
CAS番号 |
77614-69-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
(2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-6-10-8-7-9(10)5-3-1/h3-6,9-10H,1-2,7-8H2/b5-3-,6-4- |
InChIキー |
PMHDWEHIGJZMEF-GLIMQPGKSA-N |
異性体SMILES |
C1/C=C\C2C(/C=C\C1)CC2 |
正規SMILES |
C1CC=CC2CCC2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
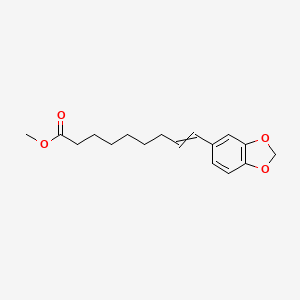

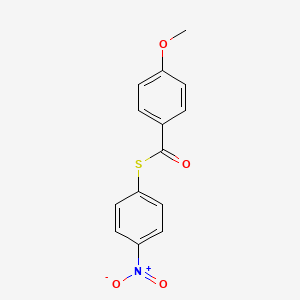
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
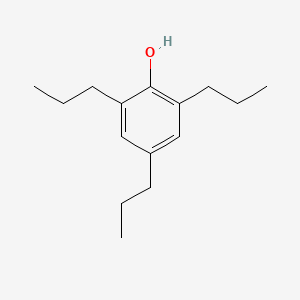
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
